An In-depth Technical Guide to N,N,5-Trimethylisoxazol-3-amine
An In-depth Technical Guide to N,N,5-Trimethylisoxazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, a proposed synthesis protocol, and the current understanding of N,N,5-Trimethylisoxazol-3-amine. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug discovery.
Chemical Properties
N,N,5-Trimethylisoxazol-3-amine, with the CAS number 60148-37-0, is a substituted isoxazole derivative. The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. While extensive experimental data for this specific compound is limited in publicly available literature, its fundamental properties can be summarized and predicted based on its structure.
Table 1: Summary of Chemical Properties for N,N,5-Trimethylisoxazol-3-amine
| Property | Value | Source |
| Molecular Formula | C₆H₁₀N₂O | PubChem[1] |
| Molecular Weight | 126.16 g/mol | PubChem[1] |
| CAS Number | 60148-37-0 | BLD Pharm[2] |
| IUPAC Name | N,N,5-trimethylisoxazol-3-amine | PubChem[1] |
| Structure | Inferred from name | |
| Predicted Boiling Point | Not available | |
| Predicted Melting Point | Not available | |
| Predicted Solubility | Not available |
Synthesis of N,N,5-Trimethylisoxazol-3-amine: A Proposed Experimental Protocol
The proposed synthesis involves a two-step process:
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Synthesis of 3-Amino-5-methylisoxazole: This precursor is a known compound and several synthetic routes have been reported. A common method involves the cyclization of a suitable precursor with hydroxylamine.[3][4]
-
N,N-Dimethylation of 3-Amino-5-methylisoxazole: The resulting primary amine can then be dimethylated to yield the target tertiary amine, N,N,5-Trimethylisoxazol-3-amine.
Below is a detailed, hypothetical experimental protocol for this synthesis.
Step 1: Synthesis of 3-Amino-5-methylisoxazole
This protocol is adapted from known procedures for the synthesis of 3-amino-5-alkylisoxazoles.[5]
Materials:
-
Ethyl acetoacetate
-
Acetonitrile
-
Sodium hydride (NaH) or another suitable base
-
Hydroxylamine hydrochloride
-
Potassium carbonate
-
Toluene
-
Anhydrous ferric chloride
-
Concentrated hydrochloric acid
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30% Sodium hydroxide solution
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Anhydrous sodium sulfate
-
Appropriate solvents for extraction and purification (e.g., ethyl acetate, hexane)
Procedure:
-
Formation of Acetoacetonitrile: In a flame-dried round-bottom flask under a nitrogen atmosphere, a solution of ethyl acetoacetate and acetonitrile in an appropriate solvent (e.g., tetrahydrofuran) is treated with a strong base such as sodium hydride at a low temperature. The reaction is allowed to warm to room temperature and stirred until completion.
-
Cyclization with Hydroxylamine: The resulting acetoacetonitrile is then reacted with hydroxylamine hydrochloride in the presence of a base like potassium carbonate in an aqueous solution. The mixture is heated to facilitate the cyclization reaction.
-
Work-up and Isolation: After cooling, the reaction mixture is extracted with an organic solvent. The organic layer is washed, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 3-amino-5-methylisoxazole.
-
Purification: The crude product can be purified by recrystallization or column chromatography to obtain pure 3-amino-5-methylisoxazole.
Step 2: N,N-Dimethylation of 3-Amino-5-methylisoxazole
This step will utilize a standard reductive amination procedure.
Materials:
-
3-Amino-5-methylisoxazole (from Step 1)
-
Formaldehyde (37% aqueous solution)
-
Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB)
-
Methanol or other suitable solvent
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Appropriate solvents for extraction (e.g., dichloromethane)
Procedure:
-
Reaction Setup: In a round-bottom flask, 3-amino-5-methylisoxazole is dissolved in methanol.
-
Formation of the Imine: To this solution, an excess of aqueous formaldehyde is added, and the mixture is stirred at room temperature.
-
Reduction: After a suitable time for imine formation, the reducing agent (e.g., sodium borohydride) is added portion-wise at 0 °C. The reaction is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with dichloromethane.
-
Isolation and Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to give the crude N,N,5-trimethylisoxazol-3-amine. The product can be further purified by column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
While experimental spectra for N,N,5-Trimethylisoxazol-3-amine are not available in the searched literature, the expected spectroscopic features can be predicted based on its structure.
Table 2: Predicted Spectroscopic Data for N,N,5-Trimethylisoxazol-3-amine
| Technique | Expected Features |
| ¹H NMR | - A singlet corresponding to the methyl group on the isoxazole ring (C5-CH₃). - A singlet for the two equivalent methyl groups on the amine nitrogen (N(CH₃)₂). - A singlet for the proton on the isoxazole ring (C4-H). |
| ¹³C NMR | - A signal for the methyl carbon on the isoxazole ring. - A signal for the carbons of the N-methyl groups. - Signals for the quaternary carbons and the CH carbon of the isoxazole ring. |
| FT-IR | - C-H stretching vibrations for the methyl groups. - C=N and C=C stretching vibrations characteristic of the isoxazole ring. - C-N stretching vibrations for the tertiary amine. - Absence of N-H stretching bands, confirming the tertiary nature of the amine.[6][7] |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of C₆H₁₀N₂O. - Fragmentation patterns characteristic of isoxazoles and tertiary amines. |
Biological Activity and Signaling Pathways
As of the date of this guide, there is no publicly available information regarding the biological activity, pharmacological properties, or mechanism of action of N,N,5-Trimethylisoxazol-3-amine. The isoxazole moiety is present in a number of biologically active compounds, and derivatives of 3-aminoisoxazole have been investigated for various therapeutic applications.[8][9] However, the specific activity of this trimethylated derivative remains to be elucidated.
Further research, including in vitro and in vivo screening, would be necessary to determine if N,N,5-Trimethylisoxazol-3-amine possesses any significant biological effects.
Experimental Workflows and Diagrams
To aid in the synthesis of N,N,5-Trimethylisoxazol-3-amine, a workflow diagram for the proposed synthetic route is provided below.
Caption: Proposed two-step synthesis of N,N,5-Trimethylisoxazol-3-amine.
Conclusion
N,N,5-Trimethylisoxazol-3-amine is a chemical compound with limited available data. This guide has provided a summary of its known chemical properties and a detailed, plausible protocol for its synthesis. The absence of information on its biological activity presents an opportunity for future research to explore its potential pharmacological applications. The provided synthetic workflow and predicted spectroscopic data will be valuable for researchers aiming to synthesize and characterize this molecule.
References
- 1. N,N,5-Trimethylisoxazol-3-amine | C6H10N2O | CID 91884803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 60148-37-0|N,N,5-Trimethylisoxazol-3-amine|BLD Pharm [bldpharm.com]
- 3. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]
- 4. 3-Amino-5-methylisoxazole synthesis - chemicalbook [chemicalbook.com]
- 5. CN107602497B - Preparation method of 3-amino-5-alkylisoxazole - Google Patents [patents.google.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
